molecular formula C28H24N4O5 B4575120 METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4575120
M. Wt: 496.5 g/mol
InChI Key: NHZVBPTWOBGRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves several steps, including the formation of the oxazole ring and the pyrido[2,3-d]pyrimidine core. The synthetic route typically starts with the preparation of the oxazole intermediate, followed by its coupling with the pyrido[2,3-d]pyrimidine precursor under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties. Additionally, it is used in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE stands out due to its unique structural features and diverse applications. Similar compounds include other oxazole and pyrido[2,3-d]pyrimidine derivatives, which may share some properties but differ in their specific biological activities and applications .

Properties

IUPAC Name

methyl 7-methyl-3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O5/c1-16-10-12-19(13-11-16)25-30-22(18(3)37-25)15-31-26(33)23-21(27(34)36-4)14-17(2)29-24(23)32(28(31)35)20-8-6-5-7-9-20/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZVBPTWOBGRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(C=C(N=C4N(C3=O)C5=CC=CC=C5)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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